6-(3,4-Dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
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Overview
Description
This compound is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been reported in various studies . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, and their arrangement .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the agrochemical and pharmaceutical industries .
Mode of Action
It’s known that similar compounds participate in electronically divergent processes with a metal catalyst in the suzuki–miyaura (sm) coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which similar compounds participate in, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The physicochemical properties of similar compounds, such as trifluoromethylpyridines, have been noted to contribute to their biological activities .
Result of Action
Similar compounds have been used in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) coupling reaction, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-16-6-4-13(9-17(16)22)18-7-5-14(10-26)19(28)27(18)11-12-2-1-3-15(8-12)20(23,24)25/h1-9H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAECXKHEYWIMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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